1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Research shows that pyrrole-2-carbaldehydes can be used to synthesize various heterocyclic compounds, such as 5,6-dihydroindolizines and indolizines, which have potential applications in pharmaceuticals and materials science (Zhong, Zhu, & Zou, 2017).
2. Applications in Organic Synthesis
- Studies have demonstrated the use of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the catalyst-free and solvent-free synthesis of various organic compounds. This approach is noted for its eco-friendliness and efficiency (Niknam & Mojikhalifeh, 2014).
3. Role in Supramolecular Chemistry
- The compound has been used in the creation of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This application is significant in the field of supramolecular chemistry and materials science (Giannopoulos et al., 2014).
4. Contribution to Conducting Polymers
- In the field of conducting polymers, this compound derivatives have been synthesized and used for the production of soluble polymers, which are applicable in electrochromic devices. This highlights its role in advanced materials and electronics (Variş et al., 2006).
5. Antimicrobial Activity
- Schiff bases of chitosan incorporating derivatives of this compound have been synthesized and tested for antimicrobial activity. These compounds demonstrated activity against various bacteria and fungi, indicating potential applications in biomedicine and pharmacology (Hamed et al., 2020).
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICLRBZPFXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405858 | |
Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-61-1 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why did 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde not undergo the Morita–Baylis–Hillman reaction, unlike its imidazole analogue?
A1: While the paper doesn't delve into the specific reasons for this difference in reactivity, it highlights a key observation: this compound did not participate in the Morita–Baylis–Hillman reaction under the tested conditions []. This suggests that the electronic and/or steric properties conferred by the pyrrole ring in this specific molecule may hinder the reaction. Further investigation, potentially through computational chemistry approaches, could provide more detailed explanations for this observed lack of reactivity.
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